molecular formula C11H11F3O2 B7991376 3'-Ethoxy-4'-methyl-2,2,2-trifluoroacetophenone

3'-Ethoxy-4'-methyl-2,2,2-trifluoroacetophenone

Cat. No.: B7991376
M. Wt: 232.20 g/mol
InChI Key: AHZLKQOYZNWHRS-UHFFFAOYSA-N
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Description

3’-Ethoxy-4’-methyl-2,2,2-trifluoroacetophenone: is an organic compound characterized by the presence of an ethoxy group, a methyl group, and a trifluoromethyl group attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethoxy-4’-methyl-2,2,2-trifluoroacetophenone typically involves the trifluoromethylation of an appropriate acetophenone derivative. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under nitrogen atmosphere using reagents such as trifluoromethyl iodide and a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3’-Ethoxy-4’-methyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or methyl magnesium bromide (CH3MgBr) are employed.

Major Products

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of trifluoroalcohols.

    Substitution: Formation of various substituted acetophenones.

Scientific Research Applications

3’-Ethoxy-4’-methyl-2,2,2-trifluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Ethoxy-4’-methyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Ethoxy-4’-methyl-2,2,2-trifluoroacetophenone is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthetic chemistry and materials science.

Properties

IUPAC Name

1-(3-ethoxy-4-methylphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-3-16-9-6-8(5-4-7(9)2)10(15)11(12,13)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZLKQOYZNWHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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